1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It can be inferred from similar compounds that the presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active site of the target enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Given that similar compounds have been identified as pi3k inhibitors , it can be inferred that this compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, survival, and growth .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity as inhibitors of their target enzymes . This inhibition can lead to genomic dysfunction and cell death, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity . For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Cellular Effects
Related compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties
Molecular Mechanism
Related compounds have been shown to inhibit enzymes such as PI3K . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For example, the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLNBZVNWFSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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